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Compound of Interest

Compound Name: Enantiomer of Sofosbuvir

Cat. No.: B1150399 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification, characterization,

and quantification of chiral impurities in the antiviral drug sofosbuvir. Due to the critical role of

stereochemistry in drug efficacy and safety, ensuring the chiral purity of sofosbuvir is

paramount. This document details the known chiral impurities, analytical methodologies for

their separation and quantification, and experimental protocols to support research and quality

control in drug development.

Introduction to Sofosbuvir and its Chirality
Sofosbuvir is a direct-acting antiviral medication used in the treatment of chronic hepatitis C

virus (HCV) infection. Its chemical structure, (S)-isopropyl 2-((S)-(((2R,3R,4R,5R)-5-(2,4-dioxo-

3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)

(phenoxy)phosphoryl)amino)propanoate, contains multiple chiral centers. The specific

stereoisomer, the (Sp)-isomer at the phosphorus center, is the therapeutically active form. The

presence of other diastereomers, arising from synthesis or degradation, are considered chiral

impurities and must be carefully controlled.

Key Chiral Impurities of Sofosbuvir
Several chiral impurities of sofosbuvir have been identified. These primarily include

diastereomers at the phosphorus center and impurities related to the L-alanine moiety. The

most significant and commonly reported chiral impurities are detailed in Table 1.
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Table 1: Key Chiral Impurities of Sofosbuvir
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Impurity Name Structure
Molecular
Formula

Molecular
Weight ( g/mol
)

CAS Number

Sofosbuvir (Sp-

isomer)

(S)-isopropyl 2-

((S)-

(((2R,3R,4R,5R)-

5-(2,4-dioxo-3,4-

dihydropyrimidin-

1(2H)-yl)-4-

fluoro-3-hydroxy-

4-

methyltetrahydrof

uran-2-

yl)methoxy)

(phenoxy)phosph

oryl)amino)propa

noate

C₂₂H₂₉FN₃O₉P 529.45 1190307-88-0

Sofosbuvir (Rp)-

Phosphate(Rp-

isomer)[1][2]

(S)-isopropyl 2-

((R)-

(((2R,3R,4R,5R)-

5-(2,4-dioxo-3,4-

dihydropyrimidin-

1(2H)-yl)-4-

fluoro-3-hydroxy-

4-

methyltetrahydrof

uran-2-

yl)methoxy)

(phenoxy)phosph

oryl)amino)propa

noate

C₂₂H₂₉FN₃O₉P 529.46 1190308-01-0

D-Alanine

Sofosbuvir[1][2]

(R)-isopropyl 2-

((S)-

(((2R,3R,4R,5R)-

5-(2,4-dioxo-3,4-

dihydropyrimidin-

C₂₂H₂₉FN₃O₉P 529.45 1064684-71-4
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1(2H)-yl)-4-

fluoro-3-hydroxy-

4-

methyltetrahydrof

uran-2-

yl)methoxy)

(phenoxy)phosph

oryl)amino)propa

noate

Analytical Methodologies for Chiral Impurity
Profiling
The separation and quantification of sofosbuvir's chiral impurities present a significant

analytical challenge due to their structural similarity. High-Performance Liquid Chromatography

(HPLC) and Supercritical Fluid Chromatography (SFC) with chiral stationary phases (CSPs)

are the most effective techniques for this purpose.

Chiral High-Performance Liquid Chromatography
(HPLC)
Chiral HPLC is a powerful technique for the separation of enantiomers and diastereomers. The

selection of an appropriate chiral stationary phase is critical for achieving the desired

resolution. Polysaccharide-based CSPs, such as those derived from cellulose and amylose,

are widely used for their broad applicability in separating a wide range of chiral compounds.

Logical Workflow for Chiral HPLC Method Development:

Caption: A logical workflow for developing a chiral HPLC method.

Supercritical Fluid Chromatography (SFC)
SFC has emerged as a valuable alternative to HPLC for chiral separations, offering advantages

such as faster analysis times, reduced solvent consumption, and unique selectivity. SFC is

particularly well-suited for preparative separations to isolate impurities for structural

characterization.
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Experimental Protocols
This section provides detailed experimental protocols for the analysis of sofosbuvir and its

impurities.

General Impurity Profiling by Reversed-Phase HPLC
This method is suitable for the quantification of total impurities, including degradation products.

Experimental Protocol:

Chromatographic System: A validated HPLC system equipped with a UV detector.

Column: Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm particle size.[3]

Mobile Phase: A mixture of 0.1% trifluoroacetic acid in water and acetonitrile (50:50, v/v).[3]

Flow Rate: 1.0 mL/min.

Column Temperature: Ambient.

Detection Wavelength: 260 nm.[3]

Injection Volume: 10 µL.

Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of

approximately 0.4 mg/mL for sofosbuvir and 0.025 mg/mL for impurity standards.[3]

Data Analysis:

The retention time for sofosbuvir is approximately 3.67 minutes, and for a related phosphoryl

impurity, it is around 5.70 minutes under these conditions.[3]

Quantification is achieved by comparing the peak areas of the impurities in the sample to

those of certified reference standards.

The limit of detection (LOD) for sofosbuvir and a related impurity has been reported as

0.01% and 0.03%, respectively.[3]
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The limit of quantification (LOQ) for sofosbuvir and a related impurity has been reported as

0.50% and 1.50%, respectively.[3]

Characterization by Nuclear Magnetic Resonance (NMR)
Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of impurities. Both ¹H and ³¹P

NMR are particularly useful for characterizing sofosbuvir and its chiral impurities.

Experimental Protocol for ³¹P NMR:

Spectrometer: A high-resolution NMR spectrometer.

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

Sample Preparation: Prepare a solution of the isolated impurity in DMSO-d₆.

Data Acquisition: Acquire the ³¹P NMR spectrum according to standard instrument

procedures.

Signaling Pathway for Sofosbuvir Activation and Potential Impurity Interference:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.agilent.com/library/applications/5990-6413EN.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1150399?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sofosbuvir (Sp-isomer)

GS-331007
(Carboxyl Ester Hydrolysis)

Cathepsin A / CES1

Monophosphate
(Phosphoramidate Cleavage)

HINT1

GS-461203
(Active Triphosphate)

UMP-CMPK / NDPK

HCV NS5B Polymerase

Inhibits

Inhibition of Viral RNA Replication

Sofosbuvir (Rp-isomer)
(Chiral Impurity)

Reduced or No Antiviral Activity

Inefficient metabolic activation

Click to download full resolution via product page

Caption: Metabolic activation pathway of sofosbuvir and the potential impact of the Rp-isomer

impurity.

Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products that may

arise during storage and handling. These studies also help in developing stability-indicating
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analytical methods.

Experimental Workflow for Forced Degradation Study:

Sofosbuvir Drug Substance

Subject to Stress Conditions
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Caption: A typical workflow for conducting forced degradation studies of sofosbuvir.

Conclusion
The control of chiral impurities is a critical aspect of ensuring the quality, safety, and efficacy of

sofosbuvir. This technical guide has outlined the key chiral impurities, provided detailed

analytical methodologies for their characterization, and presented experimental protocols for

their analysis. The implementation of robust and validated chiral separation methods, such as

chiral HPLC and SFC, is essential for the routine quality control of sofosbuvir in both bulk drug

substance and finished pharmaceutical products. Further research into the development of

more efficient and sustainable chiral separation techniques will continue to be of high value to

the pharmaceutical industry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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